molecular formula C7H6BrF B1265965 4-Bromo-2-fluorotoluene CAS No. 51436-99-8

4-Bromo-2-fluorotoluene

Cat. No.: B1265965
CAS No.: 51436-99-8
M. Wt: 189.02 g/mol
InChI Key: YZFVUQSAJMLFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorotoluene (BFT) is an aromatic compound belonging to the class of organic compounds known as haloarenes. It is a colorless liquid with a sweet, pungent odor and a boiling point of 177 °C. BFT is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and perfumes. It is also used in the manufacture of polymers, adhesives, and plastics. BFT is a versatile compound with many applications in the scientific and industrial fields.

Scientific Research Applications

Synthesis Applications

4-Bromo-2-fluorotoluene is used as an intermediate in various chemical syntheses. For instance, it is used in the preparation of 2-Bromo-6-Fluorotoluene, an important medical intermediate, through reactions like the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010). Additionally, it serves as a precursor in the synthesis of 4-Fluoro-3-phenoxytoluene through the Ullmann coupling reaction (Zhao Wenxian et al., 2004), and in creating Methyl 4-Bromo-2-methoxybenzoate (Chen Bing-he, 2008).

Spectroscopic Studies

In spectroscopy, this compound is studied for its electronic absorption spectra in the ultraviolet region. These studies provide insights into molecular transitions and structures (C. Dwivedi & S. Sharma, 1974).

Radiosynthesis and Imaging

This compound is also explored in the field of radiosynthesis. For instance, it's used in the radiosynthesis of [F-18]fluoxetine, which potentially serves as a radiotracer for serotonin reuptake sites (M. K. Das & J. Mukherjee, 1993).

Catalysis and Green Chemistry

In catalysis, this compound is involved in Suzuki-Miyaura C-C coupling reactions, a critical process in green chemistry for synthesizing fluorinated biphenyl derivatives (Roghayeh Sadeghi Erami et al., 2017). It also plays a role in vapor phase oxidation studies over vanadia-titania catalysts, providing insights into selective production of chemicals (S. Maurya et al., 2005).

Pharmaceutical Analysis

In pharmaceutical analysis, it is used as a reference in the determination of carboxylic acid salts in drugs by high-performance liquid chromatography (R. Gatti et al., 1996).

Safety and Hazards

4-Bromo-2-fluorotoluene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Future Directions

The market prospects for 4-Bromo-2-fluorotoluene are promising, with high demand in the pharmaceutical, agrochemical, organic intermediate, and electronic industries . The this compound market is forecasted to undergo substantial growth between 2024 and 2031, driven by multiple factors such as technological advancements, heightened demand for this compound, and supportive government policies .

Mechanism of Action

Target of Action

4-Bromo-2-fluorotoluene is primarily used as a starting reagent in the synthesis of other compounds

Mode of Action

As a chemical reagent, this compound interacts with other chemicals in a reaction rather than with biological targets. For example, it can be used in the synthesis of 4-borono-2-fluorophenylalanine and methyl 4-bromo-2-methoxybenzoate .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and function .

Properties

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199411
Record name 4-Bromo-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51436-99-8
Record name 4-Bromo-2-fluorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51436-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-2-fluorotoluene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorotoluene
Reactant of Route 2
4-Bromo-2-fluorotoluene
Reactant of Route 3
4-Bromo-2-fluorotoluene
Reactant of Route 4
4-Bromo-2-fluorotoluene
Reactant of Route 5
4-Bromo-2-fluorotoluene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorotoluene
Customer
Q & A

Q1: What can you tell us about the reactivity of 4-Bromo-2-fluorotoluene based on the provided research?

A1: The research demonstrates that this compound can undergo a series of reactions to ultimately yield Methyl 4-bromo-2-methoxybenzoate []. This suggests the molecule possesses reactive sites susceptible to bromination, hydrolysis, cyanidation, methoxylation, and esterification. The presence of both bromine and fluorine atoms, known as halogens, on the aromatic ring influences its reactivity and can direct further chemical transformations.

Q2: Could you elaborate on the significance of achieving a high purity of Methyl 4-bromo-2-methoxybenzoate (99.8%) from this compound?

A2: Achieving a high purity of 99.8% for Methyl 4-bromo-2-methoxybenzoate is significant for several reasons []. High purity is often critical in organic synthesis, especially when the product is intended for further reactions or applications where impurities could interfere with desired outcomes. This is particularly relevant in pharmaceutical contexts where even small amounts of impurities can be detrimental.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.